Benzyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Description
Benzyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes a benzyl group, a formyl group, and a dimethyloxazolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Properties
CAS No. |
117833-92-8 |
|---|---|
Molecular Formula |
C14H17NO4 |
Synonyms |
(S)-BENZYL 4-FORMYL-2,2-DIMETHYLOXAZOLIDINE-3-CARBOXYLATE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of benzylamine with an appropriate aldehyde under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyl4-carboxy-2,2-dimethyloxazolidine-3-carboxylate.
Reduction: Benzyl4-hydroxymethyl-2,2-dimethyloxazolidine-3-carboxylate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include the modulation of enzyme activity or the alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
®-benzyl4-formyl-2,2-dimethyloxazolidine-3-carboxylate: The enantiomer of the compound with similar properties but different stereochemistry.
Benzyl4-formyl-2,2-dimethyloxazolidine-3-carboxylate: The racemic mixture of the compound.
Benzyl4-hydroxymethyl-2,2-dimethyloxazolidine-3-carboxylate: A reduced form of the compound.
Uniqueness
Benzyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its chiral nature, which allows it to interact selectively with other chiral molecules. This selectivity is crucial in applications such as asymmetric synthesis and chiral resolution, where the specific stereochemistry of the compound plays a significant role.
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